

Salicylamide Derivatives vs. Niclosamide: Antiviral Profile at a Glance

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Compound Focus: Salicylamide

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The table below summarizes the experimental antiviral data for niclosamide and other **salicylamide** derivatives, highlighting their potency across different virus families.

Virus	Agent	Experimental Model	Reported Potency (EC ₅₀ / IC ₅₀)	Key Findings / Proposed Mechanism
SARS-CoV-2	Niclosamide	Vero E6 cells	0.28 µM [1]	Inhibits viral replication; blocks spike-induced syncytia by inhibiting TMEM16F [1].
	Nitazoxanide/Tizoxanide	Cell-based assays	~3 µM [1]	Broad anti-coronavirus activity [1].
MERS-CoV	Niclosamide	Cell-based assays	Replication reduced by up to 1000-fold at 10 µM [1] [2]	Inhibits viral replication; induces autophagy via

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				SKP2 inhibition [1] [2].
SARS-CoV	Niclosamide	Vero E6 cells	< 0.1 µM to 1.56 µM [1] [2]	Totally abolishes viral antigen synthesis at 1.56 µM [2].
Human Adenovirus (HAdV)	Niclosamide	Not specified in results	Identified as effective inhibitor [2]	Potential as a broad-spectrum antiviral agent [2].
	JMX0312 (Derivative)	Immunosuppressed Syrian hamster model	Potent activity <i>in vitro</i> ; reduced viral load and mortality <i>in vivo</i> [3]	Shows efficacy similar to cidofovir but with potentially better safety [3].
Zika Virus (ZIKV)	Niclosamide	Cell-based assays	0.37 µM (IC ₅₀) [2]	Inhibits infection at a post-entry stage; directly inhibits flavivirus NS2B-NS3 interaction [2].

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Dengue Virus (DENV)	Niclosamide	Huh-7 cells	0.38 μM (DENV-2, EC ₅₀) [4]	Neutralizes endosomal pH, affecting viral entry, RNA replication, and particle maturation [4].
Hepatitis B Virus (HBV)	Novel Salicylamide Derivatives (e.g., Cmpd 50, 56)	HepAD38 cells	0.47 - 0.52 μM (IC ₅₀) [5]	Disrupts HBV core protein expression or capsid formation [5].
Ebola Virus (EBOV)	Niclosamide	Cell-based screening	1.5 μM (EC ₅₀) [2]	Identified as a potent inhibitor in screening of FDA-approved drugs [2].
Influenza A Virus	Salicylamide Derivatives (Nitazoxanide)	Clinical trials	Effective in trials against uncomplicated influenza A and B [1]	Represents the broad-spectrum potential of the class [1].

Proposed Antiviral Mechanisms of Action

The antiviral effects of **salicylamide** derivatives, particularly niclosamide, are linked to multiple mechanisms, many involving disruption of pH-dependent cellular processes crucial for viral lifecycles.

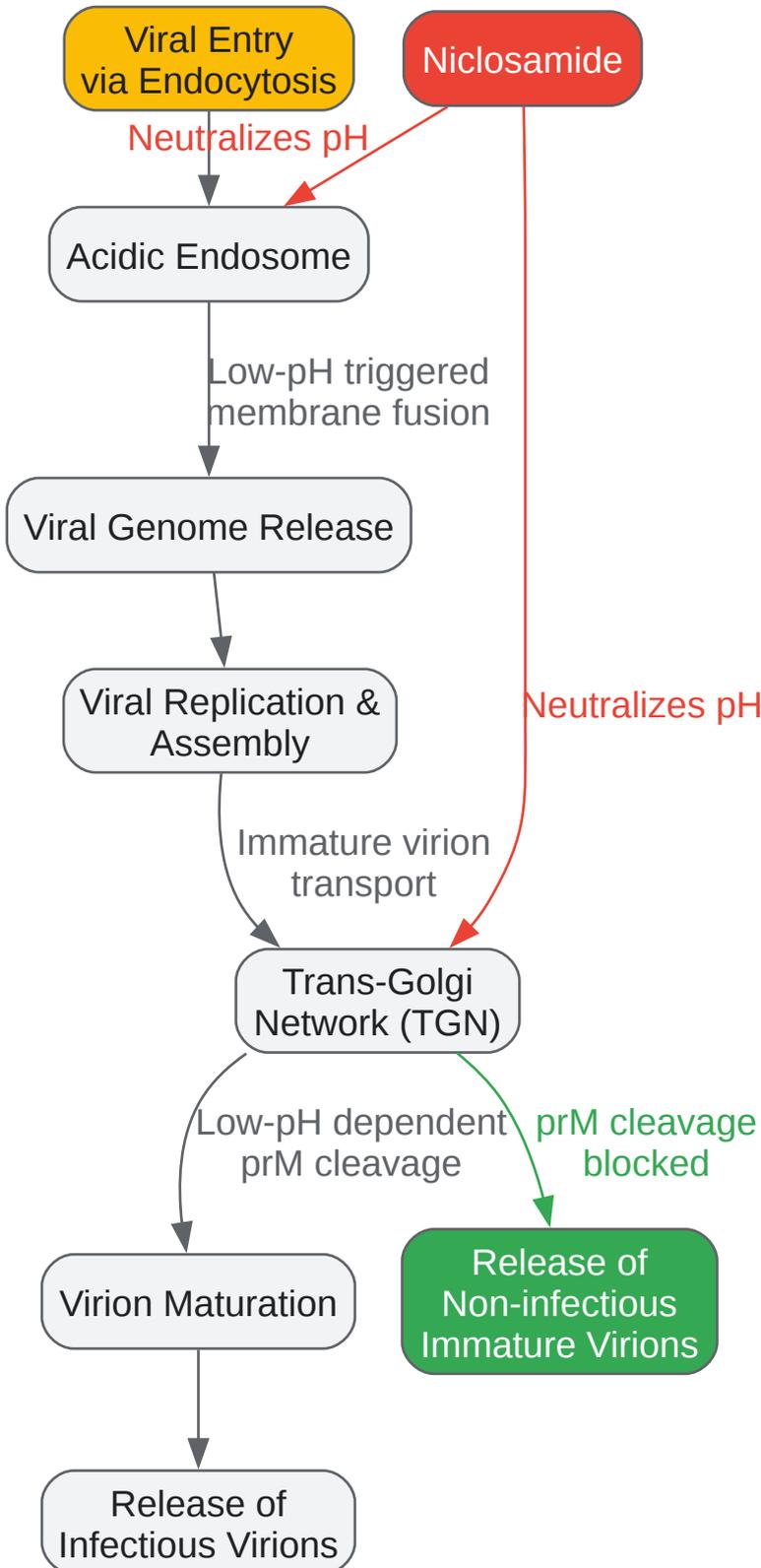
- **Ionophore Activity and Endosomal Neutralization:** Niclosamide acts as a protonophore, dissipating pH gradients across intracellular membranes. It neutralizes the acidic environment of endosomes and

the trans-Golgi network (TGN) [4] [6]. For viruses like Dengue and Zika, this prevents the low-pH-triggered fusion of the viral envelope with the endosomal membrane, blocking the release of the viral genome into the cytoplasm [4]. In the TGN, this neutralization impairs the maturation of new viral particles by preventing the pH-dependent cleavage of the prM protein by furin, leading to the release of non-infectious, immature virions [4].

- **Inhibition of Viral Enzyme Complexes:** Beyond host-targeting, niclosamide can directly target viral proteins. It has been shown to **directly inhibit the NS2B-NS3 protease complex** of flaviviruses like ZIKV, which is essential for processing the viral polyprotein [2].
- **Host Pathway Modulation:** Niclosamide is a multifunctional drug that modulates several host signaling pathways. It can **inhibit S-phase kinase-associated protein 2 (SKP2)**, leading to enhanced autophagy and reduced MERS-CoV replication [1] [2]. It also blocks **TMEM16F**, a calcium-activated lipid scramblase and chloride channel, thereby inhibiting the syncytia formation induced by the SARS-CoV-2 spike protein [1].

The following diagram illustrates how niclosamide's primary mechanism impacts multiple stages of the viral life cycle, using a flavivirus like Dengue as an example:

Nicosamide Disrupts Multiple Viral Lifecycle Stages



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Key Experimental Protocols from Cited Research

For scientific professionals, understanding the experimental methods used to generate this data is crucial. Here are summaries of key protocols from the search results.

- **In Vitro Antiviral Activity (Cytopathic Effect - CPE) Assay:** This common method was used to determine niclosamide's potency against SARS-CoV. In this assay, Vero E6 cells are infected with the virus and then treated with the compound. The inhibition of virus-induced cell death (cytopathic effect) is measured, allowing for the calculation of the half-maximal effective concentration (EC₅₀), which was found to be < 0.1 μM for SARS-CoV [1] [2].
- **Time-of-Addition Assay:** This protocol helps pinpoint the stage of the viral life cycle an inhibitor acts upon. In a study on Dengue virus, Huh-7 cells were infected and niclosamide was added at different time points post-infection (e.g., 0, 6, 8, 12 hours). Analysis of progeny virus titers and viral RNA levels revealed that niclosamide inhibits both early (entry/replication) and late (maturation) stages of the DENV life cycle [4].
- **In Vivo Efficacy Model (for HAdV):** The *in vivo* potential of a novel **salicylamide** derivative, JMX0312, was evaluated in an **immunosuppressed Syrian hamster model** of HAdV infection. The compound was administered at a dose of 6.25 mg/kg. Key outcomes measured included reduction in viral load in the liver and blood, animal survival rates, and safety parameters like body weight change. JMX0312 performed similarly to the standard drug cidofovir in reducing viral load [3].
- **Mechanism Studies (Virion Maturation):** To investigate how niclosamide affects the late stages of the flavivirus lifecycle, researchers treated infected cells with the drug and then analyzed the released virus particles. Using techniques like **western blotting**, they demonstrated that virions released from niclosamide-treated cells contained uncleaved prM protein, a hallmark of immature, non-infectious particles. This confirmed that the drug's neutralization of the TGN pH disrupts the crucial maturation step [4].

Clinical and Formulation Development

A significant challenge for niclosamide is its **low aqueous solubility and poor oral bioavailability**, which has limited its clinical translation despite promising *in vitro* data [7]. To overcome this, advanced formulations are being actively researched:

- **Nanoformulations:** One study developed **niclosamide-loaded controlled-release nanospheres (NIC@PLGA-HAs)** using a hyaluronic acid-modified poly(lactic-co-glycolic acid) polymer. This formulation significantly enhanced the drug's solubility, stability, and *in vivo* efficacy against *Clostridioides difficile* in a gerbil model, demonstrating a viable path forward for improving niclosamide's delivery [7].
- **Inhalation Formulations:** To target lung infections like COVID-19, an **inhalation formulation** of niclosamide was developed and was well-tolerated in healthy volunteers, aiming to achieve higher drug concentrations at the primary site of infection [1].

In contrast, **nitazoxanide**, another **salicylamide** derivative, has a more established clinical profile. It has shown efficacy in clinical trials against various viral infections, including rotavirus and norovirus diarrhea, uncomplicated influenza A and B, and chronic hepatitis B and C [1].

Conclusion and Research Outlook

In summary, niclosamide serves as a robust proof-of-concept for the **salicylamide** class, with well-characterized broad-spectrum activity but development hurdles. The ongoing discovery of novel derivatives like JMX0312 for HAdV and compounds for HBV reveals a active and promising field of research [3] [5]. Future success in this area appears to depend on two parallel strategies:

- **Optimizing the core structure** to create new chemical entities with improved potency and selectivity.
- **Developing advanced drug delivery systems** to overcome the pharmacokinetic limitations of existing compounds like niclosamide.

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References

1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral ... [pmc.ncbi.nlm.nih.gov]

2. Broad Spectrum Antiviral Agent Niclosamide and Its ... [pmc.ncbi.nlm.nih.gov]
3. Salicylamide derivative JMX0312 protects ... [sciencedirect.com]
4. Neutralization of Acidic Intracellular Vesicles by Niclosamide Inhibits... [nature.com]
5. Salicylamide derivatives as potent HBV inhibitors [pmc.ncbi.nlm.nih.gov]
6. Plausible mechanisms of Niclosamide as an antiviral agent ... [sciencedirect.com]
7. Frontiers | Synthetic niclosamide -loaded controlled-release... [frontiersin.org]

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